molecular formula C9H9F2NO B2906950 1-(4-Aminophenyl)-2,2-difluoropropan-1-one CAS No. 2411299-23-3

1-(4-Aminophenyl)-2,2-difluoropropan-1-one

Cat. No.: B2906950
CAS No.: 2411299-23-3
M. Wt: 185.174
InChI Key: AJIIGFOOGRGKHG-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2,2-difluoropropan-1-one is an organic compound characterized by the presence of an aminophenyl group attached to a difluoropropanone moiety

Safety and Hazards

Aminophenyl compounds can pose significant hazards to human health and the environment. They can cause skin, respiratory, and eye irritation, and are considered major toxic pollutants for aquatic life .

Future Directions

The future directions of research on aminophenyl compounds could involve exploring new synthetic approaches and applications. For example, the use of tetra (4-aminophenyl) porphyrin in altering the electronic performances of reduced graphene oxide-based field effect transistors has been examined .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2,2-difluoropropan-1-one typically involves the reaction of 4-aminobenzaldehyde with difluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, depending on the specific reaction pathway chosen.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2,2-difluoropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The aminophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-Aminophenyl)-2,2-difluoropropan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe or reagent in biochemical assays and studies involving enzyme interactions.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2,2-difluoropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to active sites, altering enzyme activity, or modulating signaling pathways. Detailed studies on its molecular interactions and effects are essential to understand its full potential and applications.

Comparison with Similar Compounds

    1-(4-Aminophenyl)-2-fluoropropan-1-one: Similar structure but with a single fluorine atom.

    1-(4-Aminophenyl)-2,2-dichloropropan-1-one: Contains chlorine atoms instead of fluorine.

    1-(4-Aminophenyl)-2,2-dibromopropan-1-one: Bromine atoms replace the fluorine atoms.

Uniqueness: 1-(4-Aminophenyl)-2,2-difluoropropan-1-one is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity, stability, and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

1-(4-aminophenyl)-2,2-difluoropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-9(10,11)8(13)6-2-4-7(12)5-3-6/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIIGFOOGRGKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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